1-(3-Bromophenyl)piperidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

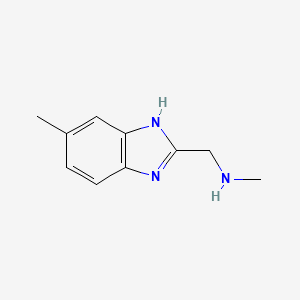

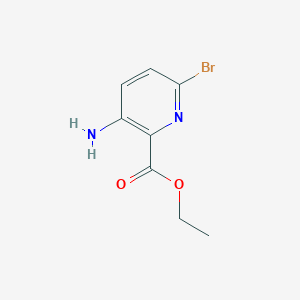

1-(3-Bromophenyl)piperidin-4-one is a chemical compound with the CAS Number 1016769-81-5 . It has a linear formula of C11H12BRNO . The compound has a molecular weight of 254.13 . The IUPAC name for this compound is 1-(3-bromophenyl)-4-piperidinone .

Molecular Structure Analysis

The InChI code for 1-(3-Bromophenyl)piperidin-4-one is 1S/C11H12BrNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2 . The compound’s structure is similar to bezitramide, an opioid listed in Schedule I of the 1961 Convention .

Scientific Research Applications

Synthesis of Piperidine Derivatives

1-(3-Bromophenyl)piperidin-4-one: serves as a precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals due to their presence in several classes of drugs . The compound’s structure allows for intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacological Applications

Piperidine derivatives, including those derived from 1-(3-Bromophenyl)piperidin-4-one , are extensively used in pharmacology. They exhibit a wide range of biological activities and are present in drugs targeting various diseases such as cancer, viral infections, and neurological disorders .

Anticancer Agents

Specific piperidine derivatives synthesized from 1-(3-Bromophenyl)piperidin-4-one have shown potential as anticancer agents. These compounds can interfere with cancer cell proliferation and may be used in the development of novel oncology treatments .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of piperidine derivatives make them valuable in treating infections. Derivatives of 1-(3-Bromophenyl)piperidin-4-one could be used to create new antibiotics and antifungal medications .

Analgesic and Anti-inflammatory Uses

Piperidine derivatives are known for their analgesic and anti-inflammatory effects. Research into 1-(3-Bromophenyl)piperidin-4-one derivatives could lead to the development of new pain relief and anti-inflammatory drugs .

Neurological Disorders

Compounds derived from 1-(3-Bromophenyl)piperidin-4-one have been studied for their potential in treating neurological disorders. These include Alzheimer’s disease, depression, and other conditions affecting the central nervous system .

Mechanism of Action

Target of Action

The primary target of 1-(3-Bromophenyl)piperidin-4-one, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor in the central nervous system that plays a key role in mediating the effects of opioids.

Mode of Action

Brorphine acts as a full agonist at the MOR . This means it binds to the MOR and activates it, leading to a biological response. It has greater potency than morphine and less potency than fentanyl . Its analgesic effects are reversed by an opioid antagonist , indicating its action is specific to opioid receptors.

Pharmacokinetics

It’s known that brorphine is trafficked as its hydrochloride salt , which would be water-soluble. This suggests it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Brorphine and their impact on its bioavailability are yet to be determined.

Result of Action

The activation of MOR by Brorphine leads to typical opioid effects such as respiratory depression and sedation . As a potent µ-opioid agonist, it would be expected to produce dependence similar to other opioid substances . Unverified online reports describe tolerance and withdrawal after repeated Brorphine use .

Action Environment

The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances can impact its effects. Deaths involving Brorphine have been reported in several countries, commonly occurring after use of Brorphine in combination with other opioids or with benzodiazepines

properties

IUPAC Name |

1-(3-bromophenyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHASCGAIQGKHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640782 |

Source

|

| Record name | 1-(3-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)piperidin-4-one | |

CAS RN |

1016769-81-5 |

Source

|

| Record name | 1-(3-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)